molecular formula C9H17NO2 B061487 Ethyl 3-methylpiperidine-3-carboxylate CAS No. 170843-43-3

Ethyl 3-methylpiperidine-3-carboxylate

Cat. No.: B061487
CAS No.: 170843-43-3
M. Wt: 171.24 g/mol
InChI Key: LNANFKKPVLUIBX-UHFFFAOYSA-N
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Description

Ethyl 3-methylpiperidine-3-carboxylate is a chemical compound with the molecular formula C9H17NO2. It is a piperidine derivative, which is a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are often used as building blocks in the synthesis of various drugs and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-methylpiperidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-methylpiperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired ester product.

Another method involves the hydrogenation of 3-methylpyridine-3-carboxylate in the presence of a palladium catalyst. This reaction is carried out under hydrogen gas at elevated pressures and temperatures to produce this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes utilize high-pressure reactors and efficient catalysts to achieve high yields and purity of the final product. The use of continuous flow reactors and automated systems further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methylpiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or amine.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 3-methylpiperidine-3-carboxylic acid or 3-methylpiperidinone.

    Reduction: 3-methylpiperidine-3-methanol or 3-methylpiperidine.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-methylpiperidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-methylpiperidine-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The piperidine ring structure allows it to fit into active sites of enzymes or bind to receptor sites, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Ethyl 3-methylpiperidine-3-carboxylate can be compared to other piperidine derivatives, such as:

    Ethyl 4-methylpiperidine-3-carboxylate: Similar structure but with a different substitution pattern, leading to different chemical and biological properties.

    3-methylpiperidine-3-carboxylic acid: The carboxylic acid analog, which has different reactivity and solubility properties.

    3-methylpiperidine: The parent amine, which lacks the ester functionality and has different chemical behavior.

The uniqueness of this compound lies in its ester functionality, which allows for versatile chemical transformations and applications in various fields.

Properties

IUPAC Name

ethyl 3-methylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-12-8(11)9(2)5-4-6-10-7-9/h10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNANFKKPVLUIBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCNC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593598
Record name Ethyl 3-methylpiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170843-43-3
Record name Ethyl 3-methylpiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl-5-chloro-2-cyano-2-methylpentanoate (DE 31 39 301 A1) (10.43 g, 51.2 mmol), PtO2 hydrate (1.16 g) and concentrated HCl (12.5 ml) in absolute EtOH (125 ml) were stirred and heated at 40° C. under hydrogen at normal pressure for 2 h. The cooled solution was filtered. After evaporation of the solvent, the residue was dissolved in absolute EtOH (125 ml). The solution was cooled with an ice-water bath and triethylamine (9.8 g, 96.8 mmol) was added. After the addition the mixture was stirred at RT for 16 h under nitrogen atmosphere. The solvent and triethylamine were evaporated, and the residue was dissolved in DCM (100 ml) and extracted with 1 M HCl (3×100 ml). After separating the layers, ice (150 g) and 5 M NaOH (100 ml) were added to the aqueous layer, which was then extracted with DCM (3×60 ml). The combined extracts were dried, filtered and evaporated to dryness followed by vacuum distillation (bp. 62-65° C./2 mbar) to give 6.0 g of the title compound as a colorless liquid.
Name
Ethyl-5-chloro-2-cyano-2-methylpentanoate
Quantity
10.43 g
Type
reactant
Reaction Step One
[Compound]
Name
PtO2 hydrate
Quantity
1.16 g
Type
reactant
Reaction Step One
Name
Quantity
12.5 mL
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 1-benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate (3.945 g, 12.92 mmol) and 5% Pd/C (800 mg) in ethyl acetate (20 mL) and methanol (20.00 mL) was vigorously stirred under a hydrogen balloon for 1.5 hr. The reaction mixture was filtered to remove the catalyst and the filtrate was concentrated to dryness to give the desired crude product ethyl 3-methylpiperidine-3-carboxylate (2.010 g, 11.74 mmol, 91% yield) as a colorless oily residue. Anal. Calcd. for C9H17NO2 m/z 171.2, found: 172.2 (M+H)+; 1H NMR (400 MHz, CDCl3) δ ppm 4.25-4.06 (m, 2H), 3.31 (d, J=13.19 Hz, 1H), 2.93 (d, J=13.19 Hz, 1H), 2.59 (d, J=10.44 Hz, 1H), 2.41 (d, J=13.19 Hz, 1H), 2.23-2.11 (m, 1H), 1.68 (br. s., 1H), 1.52 (t, J=3.85 Hz, 1H), 1.46-1.31 (m, 2H), 1.27 (t, J=7.15 Hz, 3H), 1.10 (s, 3H).
Quantity
3.945 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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